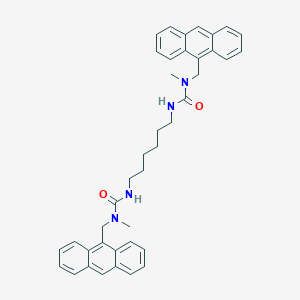
N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] is a urea derivative of diisocyanates. This compound is known for its unique structure, which includes a hexanediyl backbone and anthracenylmethyl groups. It has a molecular formula of C40H42N4O2 and a molecular weight of 610.79.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] typically involves the reaction of diisocyanates with anthracenylmethylamines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives, while reduction can produce simpler urea derivatives .
Scientific Research Applications
N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] involves its interaction with specific molecular targets. The anthracenylmethyl groups can intercalate with DNA, affecting its structure and function. Additionally, the compound can interact with proteins and enzymes, modulating their activity. These interactions are mediated through hydrogen bonding, van der Waals forces, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine): Another compound with a hexanediyl backbone but different functional groups.
N,N’-1,6-Hexanediylbis(2-ethylhexanamide): Similar backbone but different substituents.
N,N’-1,6-Hexanediylbis(6-amino-N-benzylhexanamide): Similar structure with amino and benzyl groups.
Uniqueness
N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] is unique due to its anthracenylmethyl groups, which confer specific properties such as fluorescence and the ability to intercalate with DNA. These properties make it particularly useful in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C40H42N4O2 |
|---|---|
Molecular Weight |
610.8 g/mol |
IUPAC Name |
1-(anthracen-9-ylmethyl)-3-[6-[[anthracen-9-ylmethyl(methyl)carbamoyl]amino]hexyl]-1-methylurea |
InChI |
InChI=1S/C40H42N4O2/c1-43(27-37-33-19-9-5-15-29(33)25-30-16-6-10-20-34(30)37)39(45)41-23-13-3-4-14-24-42-40(46)44(2)28-38-35-21-11-7-17-31(35)26-32-18-8-12-22-36(32)38/h5-12,15-22,25-26H,3-4,13-14,23-24,27-28H2,1-2H3,(H,41,45)(H,42,46) |
InChI Key |
KHHQCKZGMHETKX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)NCCCCCCNC(=O)N(C)CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















